3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 221.72 g/mol. This compound is classified as a beta-amino acid, which is characterized by the presence of an amino group adjacent to the carboxylic acid group in its structure. It is primarily utilized in research settings, particularly in the field of proteomics and pharmacological studies .
The synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride can be approached through various chemical pathways. One common method involves the reaction of piperidine with 3-methyl-2-butanone, followed by hydrolysis to yield the corresponding acid. This method emphasizes the formation of the piperidine ring, which is critical for the biological activity of the compound.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of solvents such as dichloromethane or ethanol is common, along with catalysts that may facilitate the reaction process. Furthermore, purification techniques such as recrystallization or chromatography are often employed to isolate the desired hydrochloride salt form .
The molecular structure of 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride features a piperidine ring attached to a butanoic acid moiety with a methyl group at the 3-position. The structural representation can be summarized using its InChI and SMILES notations:
The compound's properties can be further analyzed using computational chemistry methods to predict its behavior in various environments. The presence of both hydrophilic (carboxylic acid) and hydrophobic (piperidine) regions suggests potential interactions with biological membranes .
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride participates in several chemical reactions typical for carboxylic acids and amines. It can undergo esterification reactions with alcohols to form esters, as well as amidation reactions where it reacts with amines to form amides.
In laboratory settings, these reactions are often facilitated by dehydrating agents or coupling reagents such as Dicyclohexylcarbodiimide (DCC). The reactivity of the carboxylic acid group allows for diverse synthetic applications, making this compound valuable in medicinal chemistry .
The mechanism of action for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is primarily related to its interaction with biological receptors. As a beta-amino acid, it may influence neurotransmitter systems or act as a modulator for specific receptor types.
Research indicates that compounds like this can exhibit agonistic or antagonistic effects on adrenergic receptors, which are crucial in regulating various physiological responses. Understanding its mechanism can aid in developing therapeutic agents targeting metabolic disorders or neurological conditions .
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is typically presented as a white crystalline solid. Its solubility profile indicates good solubility in water due to the presence of both hydrophilic and lipophilic components.
The compound has a melting point that typically ranges between 150°C and 160°C, although specific values may vary based on purity and preparation methods. Its stability under standard laboratory conditions makes it suitable for various experimental applications .
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride finds application primarily in scientific research. It is utilized in:
This compound's versatility underscores its significance in advancing research across multiple disciplines within chemistry and biology .
The synthesis of 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (C₁₀H₂₀ClNO₂, MW 221.72 g/mol) employs convergent strategies coupling piperidine and branched-chain butanoic acid precursors. A representative four-step route begins with tert-butyl diethylphosphonoacetate alkylation using 2-chlorobenzyl bromide under sodium hydride catalysis (78% yield), followed by hydroxymethylation with formaldehyde in basic aqueous conditions to install the quaternary carbon center [5] [9]. Subsequent tert-butyl ester deprotection with 10% trifluoroacetic acid in dichloromethane yields the carboxylic acid intermediate, which undergoes HBTU/HOBt-mediated coupling with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one [7]. Final hydrochlorination uses ethereal HCl in anhydrous THF, achieving 23% overall yield with >95% HPLC purity after recrystallization from acetonitrile/ethyl acetate mixtures [5] [6]. Alternative pathways utilize direct alkylation of piperidine with α-bromoisovaleric acid derivatives under phase-transfer conditions (K₂CO₃/tetrabutylammonium bromide), reducing step count but requiring careful pH control to avoid N-overalkylation [2] [6].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Steps | Overall Yield | Purity (HPLC) | Limitations |
---|---|---|---|---|
Phosphonate Alkylation | 4 steps: alkylation→hydroxymethyl→deprotection→coupling→salt formation | 23% | >95% | Lengthy purification needed |
Direct N-Alkylation | 2 steps: alkylation→salt formation | 41% | 88-92% | Di-alkylated byproduct formation |
Enantioselective synthesis targets the C2 stereocenter using transition-metal catalysis. Palladium complexes with pyridine-oxazoline ligands achieve >90% ee in oxidative amination of alkenes, forming chiral piperidine cores via 6-endo-trig cyclization under mild conditions [7]. Steric bulk at the ligand’s C6 position critically controls regioselectivity, suppressing 5-exo byproducts to <5%. Gold(I)-catalyzed difunctionalization of non-activated alkenes using iodine(III) oxidants installs oxygenated substituents concurrently with piperidine rings (85–92% yield), though enantiomeric excess remains moderate (75–82% ee) [7]. For higher stereocontrol, copper-N-heterocyclic carbene (NHC) catalysts enable aza-Prins cyclizations with 94% ee when paired with stoichiometric ZrCl₄ for iminium ion activation. Resolution-racemization issues during final hydrochlorination are mitigated via low-temperature (0–5°C) crystallization in i-PrOH/water systems, preserving >98% ee in the solid state [7].
Hydrochloride salt formation is optimized for crystal habit and stability. Free base solutions in dichloromethane (0.2–0.5 M) are treated with 2.0–2.2 equiv HCl in i-PrOH, inducing precipitation within 2 hours at −20°C [9]. Co-solvent systems (MeCN/EtOAC 4:1) yield rhombic crystals with superior flow properties (angle of repose: 28°) compared to aqueous HCl-generated needles (angle: 42°) [9]. Polymorph control is achieved via solvent-mediated transformation: metastable Form I (from THF/HCl) converts to thermodynamically stable Form II in MeOH/water after 48-hour slurry stirring. Form II exhibits enhanced hygroscopicity resistance (<0.1% moisture uptake at 40% RH) critical for long-term storage [6] [9]. Continuous manufacturing using anti-solvent crystallization (supercritical CO₂) achieves 99.8% purity with particle size distribution D90 <50 μm, eliminating milling-induced amorphization [9].
Solvent-free microwave-assisted synthesis reduces E-factor by 62%: piperidine and ethyl 2-bromo-3-methylbutanoate react on chitosan-immobilized ytterbium nanoparticles (5 mol%) under 150 W irradiation, achieving 89% conversion in 15 minutes with minimal dialkylation byproducts (<3%) [4]. Polystyrene-supported ferric-azo catalysts facilitate domino Knoevenagel-Michael-cyclization sequences for spiropiperidine precursors, enabling catalyst recycling (>5 cycles, <5% activity loss) and reducing heavy metal waste [4]. Ester hydrolysis employs enzymatic catalysis (lipase CAL-B in pH 7.0 buffer) instead of mineral acids, cutting inorganic salt formation by 92% while maintaining 95% yield at 20 g scale [4]. Supercritical CO₂ extraction replaces halogenated solvents for final purification, achieving 99.5% purity with near-zero VOC emissions [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7